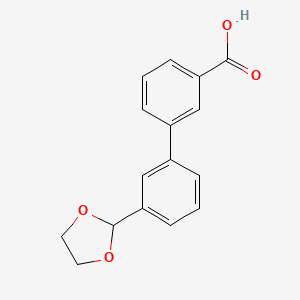

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Description

BenchChem offers high-quality 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEPYQJRVNKIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589679 | |

| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-26-7 | |

| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and organic materials development. As a Senior Application Scientist, my objective is to not only present a series of analytical procedures but to instill a deep, causal understanding of the experimental choices and the logic that underpins a self-validating analytical workflow.

The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of therapeutic applications. The introduction of a carboxylic acid and a dioxolane moiety, as seen in the target molecule, offers unique opportunities for modulating physicochemical properties and exploring novel biological interactions. The dioxolane group, in particular, is often employed as a protecting group for an aldehyde, a synthetic detail that is crucial to our elucidation strategy.

This guide is structured to mirror the logical progression of a real-world analytical investigation, beginning with an understanding of the likely synthetic pathway and culminating in a multi-technique spectroscopic analysis that leaves no ambiguity as to the final structure.

Part 1: The Synthetic Context - A Clue to the Structure

A robust structural elucidation begins not in the spectrometer, but with an understanding of the molecule's synthetic origins. The name, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, strongly suggests that the dioxolane group is a protected form of a formyl (aldehyde) group. Therefore, a likely precursor to our target molecule is 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid .

The synthesis of the target molecule would likely proceed via a two-step process:

-

Suzuki-Miyaura Cross-Coupling: To create the biphenyl core, a suitable boronic acid and aryl halide are coupled. For instance, 3-carboxyphenylboronic acid could be reacted with 3-bromobenzaldehyde, or vice-versa, in the presence of a palladium catalyst.[1][2][3] This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[4]

-

Acetal Formation: The formyl group of the resulting biphenyl aldehyde is then protected as a cyclic acetal (the 1,3-dioxolane) by reacting it with ethylene glycol under acidic conditions. This is a standard and high-yielding reaction to protect aldehydes.

This synthetic pathway provides a critical starting point for our analysis. We can predict the structure of our target molecule and, more importantly, we have a clear hypothesis to test with our analytical data.

Part 2: A Multi-faceted Spectroscopic Approach

Mass Spectrometry (MS): The Molecular Blueprint

The first step in any structural elucidation is to confirm the molecular weight of the compound. For 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the molecular formula is C₁₆H₁₄O₄, corresponding to a molecular weight of approximately 270.28 g/mol .[5]

Expected Fragmentation Pattern:

Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns in mass spectrometry.[6] We can anticipate the following key fragments for our target molecule:

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 270.

-

Loss of a hydroxyl radical ([M-OH]⁺): A peak at m/z ≈ 253.

-

Loss of a carboxyl group ([M-COOH]⁺): A peak at m/z ≈ 225.

-

Fragments from the dioxolane ring: Cleavage within the dioxolane ring can also be expected, although these fragments may be less intense.

The presence of these fragments would provide strong evidence for the presence of the carboxylic acid and the overall molecular composition.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is expected to show a combination of signals characteristic of a carboxylic acid, an aromatic system, and a cyclic acetal.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[7] |

| Carboxylic Acid | C=O stretch | 1710-1680 | The position indicates a conjugated carboxylic acid.[7] |

| Aromatic Rings | C=C stretch | 1600-1450 | Confirms the presence of the biphenyl core. |

| Dioxolane | C-O stretch | 1200-1000 | Strong absorptions in this region are characteristic of the C-O bonds in the acetal. |

| Aromatic Rings | C-H bend | 900-675 | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. |

The most telling feature in the IR spectrum would be the simultaneous presence of the very broad O-H stretch and the strong C=O stretch of the carboxylic acid, along with the characteristic C-O stretches of the dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information on the chemical environment and connectivity of each atom.

The proton NMR spectrum will provide a wealth of information about the different types of protons in the molecule. Based on the structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, we can predict the following signals:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | > 12 | Broad singlet | 1H | Highly deshielded proton, often broad due to exchange. |

| Aromatic Protons | 8.2 - 7.4 | Multiplets | 8H | The exact shifts and coupling patterns will depend on the substitution pattern. Protons adjacent to the carboxylic acid and the dioxolane-substituted ring will be the most deshielded. |

| Dioxolane Acetal Proton (-CH-) | ~5.8 | Singlet | 1H | This is a characteristic singlet for the proton of the acetal. |

| Dioxolane Methylene Protons (-OCH₂CH₂O-) | ~4.0 | Multiplet | 4H | These protons are equivalent and will likely appear as a multiplet. |

The observation of a low-field, broad singlet for the carboxylic acid proton, a singlet around 5.8 ppm for the acetal proton, and the complex multiplet in the aromatic region would be highly indicative of the target structure.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | > 165 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Aromatic Carbons | 145 - 125 | A complex set of signals corresponding to the 12 carbons of the biphenyl system. The quaternary carbons will be less intense. |

| Dioxolane Acetal Carbon (-CH-) | ~103 | The acetal carbon is characteristically found in this region. |

| Dioxolane Methylene Carbons (-OCH₂CH₂O-) | ~65 | The two equivalent methylene carbons of the ethylene glycol unit. |

The presence of a carbonyl signal above 165 ppm, an acetal carbon signal around 103 ppm, and the cluster of aromatic signals would provide strong confirmation of the proposed structure.

Part 3: The Elucidation Workflow - A Step-by-Step Guide

The following workflow provides a logical and efficient path to the complete structural elucidation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

Caption: A logical workflow for the structural elucidation of the target molecule.

Part 4: Conclusion - A Self-Validating Approach

The structural elucidation of a novel compound like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a process of hypothesis testing. By starting with a chemically sound synthetic hypothesis, we can predict the expected spectroscopic signatures. The subsequent acquisition and interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provide the evidence to confirm or refute this hypothesis. The convergence of data from these multiple, independent techniques creates a self-validating system, leading to an unambiguous structural assignment. This rigorous, multi-faceted approach is the cornerstone of scientific integrity in chemical research and development.

References

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

PubChemLite. (n.d.). 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

SCIRP. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. usbio.net [usbio.net]

- 6. PubChemLite - 3'-formyl-[1,1'-biphenyl]-3-carboxylic acid (C14H10O3) [pubchemlite.lcsb.uni.lu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS number 400750-26-7

An In-Depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (CAS: 400750-26-7)

Introduction: A Molecule of Strategic Importance

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a bifunctional organic molecule that stands at the intersection of several key motifs in medicinal chemistry and synthetic research. Its structure is characterized by three primary components: a biphenyl core, a carboxylic acid group, and a 1,3-dioxolane moiety. The biphenyl scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents valued for its rigid, planar geometry which facilitates precise interactions with biological targets.[1] The carboxylic acid functional group is a common pharmacophore that can engage in critical hydrogen bonding and ionic interactions within receptor active sites, though it sometimes presents challenges in bioavailability that necessitate bioisosteric replacement.[2]

Perhaps most strategically, the 1,3-dioxolane group serves as a stable protecting group for a benzaldehyde. This latent aldehyde functionality provides a versatile synthetic handle, allowing for late-stage diversification of the molecular scaffold. This guide offers a comprehensive overview of this compound's properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications as a strategic intermediate in chemical and pharmaceutical research.

Caption: Structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

Part 1: Physicochemical Properties and Handling

A precise understanding of a compound's properties is fundamental to its effective use in research. The key physicochemical data for this molecule are summarized below.

| Property | Value | Source |

| CAS Number | 400750-26-7 | [3][4] |

| Molecular Formula | C₁₆H₁₄O₄ | [3] |

| Molecular Weight | 270.28 g/mol | [3] |

| Physical State | Solid | [5] |

| Storage Temperature | -20°C | [3] |

Stability and Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure long-term stability.[3] For maximum recovery, it is recommended to centrifuge the vial before opening.[3] Periodic analysis by NMR or LC-MS is advisable for long-term storage to monitor for potential decomposition.[4]

Safe Handling Protocols: As with any research chemical for which comprehensive toxicological data is not available, this compound should be handled with care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5][6]

-

Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.

Part 2: Synthesis and Purification

While multiple synthetic routes are conceivable, a highly efficient and modular approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers the advantage of readily available starting materials and a well-established, robust reaction mechanism. The proposed synthesis involves coupling 3-bromobenzoic acid (or its ester derivative) with (3-(1,3-dioxolan-2-yl)phenyl)boronic acid.

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[7]

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-(1,3-dioxolan-2-yl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 1% acetic acid to prevent streaking) to yield the pure product.

Part 3: Chemical Reactivity and Derivatization

The molecule's two primary functional groups offer orthogonal reactivity, making it a valuable building block for creating libraries of analogues.

-

The Carboxylic Acid: This site is ideal for forming amide bonds, which are central to peptide and protein chemistry. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-Hydroxysuccinimide) can be used to couple the acid with a wide range of amines.[8] The acid can also be converted to esters or reduced to a primary alcohol.

-

The 1,3-Dioxolane (Protected Aldehyde): The dioxolane acetal is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., aqueous HCl in THF) to reveal the parent 3'-formyl group. This newly exposed aldehyde is a versatile functional handle for subsequent reactions such as:

-

Reductive Amination

-

Wittig Olefination

-

Grignard Additions

-

Oxidation to a second carboxylic acid

-

Caption: Key derivatization pathways from the core molecule.

Part 4: Analytical Characterization Profile

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are not publicly available, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Region (δ ~7.2-8.2 ppm): A complex series of multiplets corresponding to the 8 protons on the disubstituted biphenyl rings. - Acetal Proton (δ ~5.8 ppm): A sharp singlet for the single proton on the carbon between the two dioxolane oxygens (CH (O)₂). - Dioxolane Protons (δ ~4.0-4.2 ppm): A multiplet (often appearing as two overlapping triplets) for the 4 protons of the -OCH₂CH₂O- group. - Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl Carbon (δ ~165-170 ppm): Signal for the COOH carbon. - Aromatic Carbons (δ ~120-145 ppm): Multiple signals for the 12 carbons of the biphenyl system. - Acetal Carbon (δ ~100-105 ppm): Signal for the C(O)₂ carbon. - Dioxolane Carbons (δ ~65 ppm): Signal for the two equivalent -OCH₂- carbons. |

| IR Spec. | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[9] - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[9] - C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the acid and acetal C-O bonds. |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, e.g., m/z = 270.1 for [M]⁺ or 271.1 for [M+H]⁺ in ESI+. - Key Fragments: Potential loss of the carboxylic acid group (-45 amu), loss of ethylene oxide from the dioxolane ring (-44 amu), or cleavage of the biphenyl bond. |

Standard Protocol: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 5-10 mg of the purified solid compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial. DMSO-d₆ is often a good choice as it will reliably dissolve the polar carboxylic acid and allow for observation of the acidic proton.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra as needed to fully assign the structure.

Part 5: Applications in Research and Drug Development

The true value of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid lies in its utility as a versatile intermediate.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be considered a high-value fragment or building block. The biphenyl core provides a rigid scaffold for presentation of the carboxylic acid into a binding pocket, while the protected aldehyde allows for subsequent elaboration to explore adjacent pockets and improve potency and selectivity.

-

Combinatorial Chemistry: The orthogonal reactivity of the two functional groups is ideal for the parallel synthesis of compound libraries. One could first generate a library of amides from the carboxylic acid and then, after deprotection, generate a sub-library from each amide via reductive amination, rapidly producing hundreds of structurally related analogues for high-throughput screening.

-

Probing Structure-Activity Relationships (SAR): Biphenyl carboxylic acids have been investigated as potential anticancer agents.[7] This compound provides a direct precursor to probe the effect of substituents at the 3'-position. By converting the latent aldehyde into various functional groups (e.g., amines, alcohols, ethers, nitriles), researchers can systematically map the SAR for a given biological target.

Conclusion

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is more than a simple chemical; it is a strategic tool for chemical innovation. Its structure combines the pharmacologically relevant biphenyl carboxylic acid motif with a synthetically versatile protected aldehyde. This unique combination provides researchers and drug development professionals with a powerful platform for generating molecular diversity, probing structure-activity relationships, and accelerating the discovery of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is the first step toward unlocking its full potential.

References

-

PC-750. 3 - Safety Data Sheet. [Online]. Available: [Link]

-

Khan, I., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Basic and Applied Sciences, 8(2), 434-448. [Online]. Available: [Link]

-

Rhenium Bio Science. 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid, 97%. [Online]. Available: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. [Online]. Available: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Online]. Available: [Link]

-

Sika USA. SAFETY DATA SHEET SikaThorolastic-750 smooth pastel tbase. [Online]. Available: [Link]

-

Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Online]. Available: [Link]

-

Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. [Online]. Available: [Link]

-

Chemsrc. 1,1,3,3-Tetramethyldisiloxane | CAS#:3277-26-7. [Online]. Available: [Link]

-

NIH - PubChem. Spectral Information - PubChem. [Online]. Available: [Link]

-

Stack Exchange. What am I doing incorrectly with this IR/ Mass spec data?. [Online]. Available: [Link]

-

UC Irvine. Synthesis of Collision Induced Dissociation Cross-linkers for Cross-linking Mass Spectrometry Experiments. [Online]. Available: [Link]

-

NIH - PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Online]. Available: [Link]

-

ResearchGate. (PDF) Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Online]. Available: [Link]

-

MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Online]. Available: [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. cora.ucc.ie [cora.ucc.ie]

- 3. usbio.net [usbio.net]

- 4. 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | 400750-26-7 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. quiplabs.com [quiplabs.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These intrinsic characteristics govern a compound's behavior from molecular interactions to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative of interest.

The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to adopt specific conformations that facilitate interactions with biological targets.[1] The introduction of a carboxylic acid moiety imparts ionizable characteristics crucial for modulating solubility and formulation, while the dioxolane group can influence polarity, metabolic stability, and receptor binding. This guide will delve into the key parameters of this molecule, offering both theoretical underpinnings and practical methodologies for their determination, thereby empowering researchers to make informed decisions in their scientific pursuits.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the starting point for any physicochemical characterization.

Structure:

Table 1: Molecular Identifiers for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

| Identifier | Value | Source |

| IUPAC Name | 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 400750-26-7 | United States Biological[2] |

| Molecular Formula | C₁₆H₁₄O₄ | United States Biological[2] |

| Molecular Weight | 270.28 g/mol | United States Biological[2] |

| Physical State | Solid (predicted) | General properties of aromatic carboxylic acids[3] |

| Melting Point | Not available. Expected to be a solid at room temperature, similar to other biphenyl carboxylic acids. | General properties of aromatic carboxylic acids[3] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in a solution of a given pH. For an acidic compound like 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the pKa of the carboxylic acid group dictates the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium profoundly influences solubility, membrane permeability, and receptor binding.

Predicted pKa

While experimental determination provides the most accurate pKa value, computational models offer a rapid and valuable estimation, particularly in the early stages of research. For the parent compound, 3-biphenylcarboxylic acid, a predicted pKa of approximately 4.14 has been reported.[4] Given the electron-withdrawing nature of the dioxolane substituent is not expected to significantly alter the acidity of the distant carboxylic acid, the pKa of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is anticipated to be in a similar range.

Table 2: Predicted pKa Value

| Compound | Predicted pKa | Prediction Method/Source |

| 3-Biphenylcarboxylic acid (analog) | 4.14 ± 0.10 | ChemBK[4] |

| 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | ~4.1 - 4.2 (estimated) | Based on structural similarity to 3-biphenylcarboxylic acid |

Experimental Determination of pKa

The potentiometric titration method is a robust and widely accepted technique for the experimental determination of pKa. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the carboxylic acid) while monitoring the pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standard solution of the sample (e.g., 0.01 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point from the steepest part of the titration curve (or by taking the first derivative).

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Lipophilicity (logP): A Measure of Fat-Liking Tendency

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Predicted logP

Various computational models can predict logP based on the molecular structure. These predictions are valuable for high-throughput screening and initial assessment.

Table 3: Predicted logP Value

| Parameter | Predicted Value | Prediction Method/Source |

| logP | 3.5 - 4.5 (estimated) | Based on the biphenyl core and the addition of a carboxylic acid and a dioxolane group. |

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for determining logP. It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Workflow for Shake-Flask logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them and allowing them to separate.

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the pre-saturated phases.

-

Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Aqueous Solubility: A Cornerstone of Drug Action

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For a therapeutic agent to be effective, it must possess adequate aqueous solubility to be absorbed and transported to its site of action. Poor solubility is a major hurdle in drug development.

Predicted Solubility

Computational models can provide an initial estimate of a compound's aqueous solubility. These predictions are often based on parameters like logP and molecular weight.

Table 4: Predicted Aqueous Solubility

| Parameter | Predicted Value | Prediction Method/Source |

| Aqueous Solubility | Low (insoluble in water) | Based on the predicted high logP and the nature of the biphenyl scaffold.[4] |

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Centrifugation can also be used.

-

-

Quantification:

-

Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Spectroscopic Profile

Spectroscopic data provides invaluable information about the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, the protons of the dioxolane ring, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm), and the carbons of the dioxolane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[4] The C-O stretching vibration will also be present in the 1320-1210 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, often showing characteristic losses of the carboxylic acid group (CO₂H) and fragments related to the biphenyl and dioxolane moieties.

Implications for Drug Development

The physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid have significant implications for its potential as a drug candidate:

-

pKa: With an estimated pKa around 4.1-4.2, the compound will be predominantly in its ionized (anionic) form at physiological pH (7.4). This will enhance its aqueous solubility but may reduce its ability to passively diffuse across lipid membranes.

-

logP: The predicted high logP suggests that the neutral form of the molecule is quite lipophilic. This property could contribute to good membrane permeability and potential for binding to hydrophobic pockets in target proteins. However, very high lipophilicity can also lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity.

-

Solubility: The predicted low intrinsic solubility of the neutral form highlights the importance of the ionizable carboxylic acid group for achieving adequate aqueous solubility for formulation and absorption. Salt formation would be a viable strategy to improve its dissolution rate and bioavailability.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. A comprehensive understanding and experimental determination of its pKa, logP, and solubility are paramount for any research and development program involving this compound. The interplay of its biphenyl core, ionizable carboxylic acid, and dioxolane substituent creates a unique physicochemical profile that will ultimately dictate its behavior in both chemical and biological systems. The methodologies and data presented herein serve as a valuable resource for scientists working to unlock the full potential of this and similar molecules.

References

-

ChemBK. 3-Biphenylcarboxylic acid - Physico-chemical Properties. Available from: [Link]

-

Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Wisconsin-Madison. IR: carboxylic acids. Available from: [Link]

- Singh, S., & Kumar, V. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 8(5), 691-714.

- IUPAC. (n.d.). Nomenclature of Organic Chemistry. International Union of Pure and Applied Chemistry.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Avdeef, A. (2012).

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.

- European Centre for Ecotoxicology and Toxicology of Chemicals. (2003). Measurement of Acidity (pKa). ECETOC Technical Report No. 88.

-

Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and the strategic incorporation of a carboxylic acid and a protected aldehyde (as a dioxolane) offers versatile handles for further chemical modification. This document details the physicochemical properties of the title compound, outlines a logical synthetic approach based on modern cross-coupling methodologies, describes key analytical techniques for its characterization, and explores its potential applications.

Introduction

Biphenyl derivatives are a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to advanced materials.[1] Their unique structural and electronic properties make them ideal candidates for interaction with biological targets and for the construction of functional materials.[2] The carboxylic acid functional group, in particular, is crucial in drug design for its ability to form hydrogen bonds and salt bridges, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3]

This guide focuses on 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule that combines the biphenyl core with two key functional groups. The carboxylic acid at the 3-position provides a point for amide bond formation or other conjugations, while the 1,3-dioxolane at the 3'-position serves as a stable protecting group for a formyl moiety.[4][5] This latent aldehyde can be readily deprotected under acidic conditions, allowing for subsequent reactions such as reductive amination or Wittig olefination. The strategic placement of these groups makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is essential for its application in research and development. The key physicochemical data for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [6] |

| Molecular Weight | 270.28 g/mol | [6] |

| CAS Number | 400750-26-7 | [6] |

| Appearance | Predicted to be a white to off-white solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | N/A |

Synthesis and Mechanism

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids or esters due to its mild reaction conditions and tolerance of a wide range of functional groups.[7][8]

A logical synthetic route to 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid involves the Suzuki-Miyaura coupling of two key building blocks: an aryl halide bearing the carboxylic acid moiety and an arylboronic acid or ester functionalized with the dioxolane group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: To a solution of 3-bromobenzoic acid (1.0 eq) and 3'-(1,3-dioxolan-2-yl)phenylboronic acid (1.1 eq) in a suitable solvent system such as a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).[3]

-

Catalyst Addition: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[3]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the product. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

Causality Behind Experimental Choices

-

Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings. Pd(PPh₃)₄ is a common choice, though other catalysts like Pd/C can also be effective and may be preferred in large-scale syntheses to reduce palladium contamination in the final product.[9]

-

Base: The base is crucial for the activation of the boronic acid and for the overall catalytic cycle. Inorganic bases like potassium carbonate are often used due to their low cost and effectiveness.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.

-

Inert Atmosphere: Degassing the reaction mixture is important to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Characterization and Analytical Methods

The identity and purity of the synthesized 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the biphenyl system would appear in the range of 7.0-8.5 ppm. The dioxolane protons would likely appear as a singlet or a multiplet around 4.0-5.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm).[10] |

| ¹³C NMR | Aromatic carbons would be observed between 120-150 ppm. The carbon of the carboxylic acid would appear around 165-185 ppm. The dioxolane carbons would be seen in the range of 60-110 ppm.[10] |

| FT-IR | A broad O-H stretch from the carboxylic acid would be present around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid would be observed around 1700 cm⁻¹. C-O stretches from the dioxolane group would appear in the 1000-1300 cm⁻¹ region.[11] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄O₄) would be observed. Fragmentation patterns could provide further structural information. |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to assess the purity of the final product.

-

Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Potential Applications in Research and Drug Discovery

The unique combination of a biphenyl core, a carboxylic acid, and a protected aldehyde makes 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid a versatile building block for various applications.

Signaling Pathway and Drug Design

Caption: Potential derivatization pathways for 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

-

Medicinal Chemistry: Biphenyl carboxylic acids are found in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory and antihypertensive properties.[1][3] The carboxylic acid moiety of the title compound can be readily converted to amides, esters, or other functional groups to modulate its biological activity and pharmacokinetic properties. The latent aldehyde can be unmasked to introduce further diversity, for example, by forming Schiff bases or through reductive amination to introduce new amine substituents. This compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes and receptors.[12]

-

Materials Science: The rigid biphenyl core is a common structural motif in organic light-emitting diodes (OLEDs) and liquid crystals.[2] The functional groups on this compound provide handles for polymerization or for attachment to other functional molecules, enabling the creation of novel polymers and materials with tailored electronic and optical properties.

Conclusion

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a valuable and versatile chemical entity with significant potential for researchers in both academic and industrial settings. Its synthesis can be reliably achieved through well-established palladium-catalyzed cross-coupling reactions. The presence of orthogonal functional groups—a carboxylic acid and a protected aldehyde—provides a platform for a wide array of subsequent chemical transformations. This technical guide serves as a foundational resource for scientists and professionals interested in leveraging the unique properties of this compound for the development of novel therapeutics and advanced materials.

References

- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem.

- Cicek, H., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(3), 1686-1697.

- Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- Organic Chemistry Portal. (2018). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

- Organic Chemistry Portal. (1999). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1646-S1668.

- ACS Publications. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(5), 519-522.

- MDPI. (2023).

- CORE. (2010).

- RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20132-20161.

- United States Biological. (n.d.). 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid - Data Sheet.

- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14, 11093-11100.

- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2697-2710.

- AWS. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. AWS.

- BLD Pharm. (n.d.). 2′-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid. BLD Pharm.

- ResearchGate. (n.d.). spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic.

- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry.

- ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure, 1244, 130939.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectral analysis of the novel compound, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not widely available, this guide offers a robust framework for its acquisition and interpretation based on established spectroscopic principles.

Molecular Structure and the Imperative for Spectral Analysis

The compound, 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, possesses a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol [1]. Its structure features a biphenyl core, a versatile scaffold in medicinal chemistry, functionalized with a carboxylic acid and a dioxolane group. The precise characterization of this molecule is paramount for understanding its chemical properties, purity, and potential biological activity. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, enabling unambiguous structural confirmation.

A Systematic Approach to Spectral Data Acquisition

The acquisition of high-quality spectral data is the foundation of accurate structural elucidation. The following workflow outlines the logical sequence of experiments and the rationale behind the instrumental choices.

Caption: A streamlined workflow for the comprehensive spectral analysis and structural confirmation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The acidic proton of the carboxylic acid may exchange with residual water in the solvent, which can be confirmed by a D₂O exchange experiment.

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.[2][3][4]

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.[3]

-

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is ideal for rapid, high-quality data acquisition from a solid sample.

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a quadrupole time-of-flight (QTOF) instrument, is recommended. This provides an accurate mass measurement, which aids in confirming the molecular formula.[5][6]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The analysis can be performed in both positive and negative ion modes. The negative ion mode is often advantageous for carboxylic acids due to the facile deprotonation to form [M-H]⁻.

Predicted Spectral Data and Interpretation

In the absence of experimental spectra, a detailed prediction of the expected spectral features provides a valuable roadmap for analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet far downfield.[7] |

| ~8.2-7.4 | Multiplet | 8H | Aromatic Protons | The biphenyl protons will appear in the aromatic region, with complex splitting patterns due to coupling with each other. |

| ~6.0 | Singlet | 1H | O-CH-O | The methine proton of the dioxolane ring is a singlet as it has no adjacent protons. |

| ~4.1 | Multiplet | 4H | -O-CH₂-CH₂-O- | The four protons of the ethylene group in the dioxolane ring are chemically equivalent and will likely appear as a multiplet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[7] |

| ~140-120 | Aromatic Carbons | The twelve carbons of the biphenyl system will appear in this region. |

| ~103 | O-CH-O | The acetal carbon of the dioxolane is characteristically found around this chemical shift. |

| ~65 | -O-CH₂-CH₂-O- | The two equivalent methylene carbons of the dioxolane ring. |

Predicted IR Spectrum (FTIR-ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[7][8][9] |

| ~3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the biphenyl rings.[10][11] |

| ~2900 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the dioxolane ring.[10][11] |

| ~1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent and sharp peak.[7][8][9] |

| ~1600, 1475 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1300 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid and the dioxolane ring.[9] |

Predicted Mass Spectrum (ESI-QTOF)

| m/z | Ion | Rationale |

| 271.0965 | [M+H]⁺ | The protonated molecular ion in positive ion mode. |

| 269.0819 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode, likely to be the base peak. |

| 225 | [M-COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |

| 197 | [M-C₃H₅O₂]⁺ | Fragmentation involving the dioxolane group. |

Correlating Spectral Data to Molecular Structure

The definitive structural confirmation of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is achieved by integrating the information from all spectroscopic techniques.

Caption: The interconnectedness of predicted spectral data in confirming the molecular structure.

The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, including the substitution pattern on the biphenyl rings and the presence of the dioxolane and carboxylic acid groups. The IR spectrum will provide definitive evidence for the key functional groups, particularly the carboxylic acid. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound. The convergence of these data points will provide an unassailable confirmation of the structure of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid. By following the outlined protocols for data acquisition and leveraging the detailed interpretation of the predicted spectra, researchers can confidently elucidate and confirm the structure of this and related novel compounds. This systematic approach, grounded in the fundamental principles of spectroscopy, is an indispensable tool in the advancement of chemical and pharmaceutical research.

References

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to Interpreting Mass Spectra. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Retrieved from [Link]

-

AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting an infra-red spectrum. Retrieved from [Link]

-

Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

Chemguide. (n.d.). High resolution nmr spectra. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

ABL Technology. (n.d.). 2′-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 3-Biphenylcarboxylicacid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-phenyl-. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. azooptics.com [azooptics.com]

- 3. emerypharma.com [emerypharma.com]

- 4. acdlabs.com [acdlabs.com]

- 5. compoundchem.com [compoundchem.com]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic Acid

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, a molecule of significant interest due to its biphenyl carboxylic acid scaffold, which is a common feature in various therapeutic agents.[1]

This document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth insights into the theoretical and practical aspects of the solubility of this compound. We will delve into its molecular structure, the factors governing its solubility in different solvents, established experimental protocols for solubility determination, and a qualitative analysis of its expected solubility profile.

Core Concepts and Physicochemical Properties

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is an aromatic carboxylic acid. Its structure is characterized by a biphenyl core, which consists of two connected benzene rings, a carboxylic acid group (-COOH), and a dioxolane substituent.[2] This unique combination of a rigid biphenyl framework and reactive functional groups imparts both chemical stability and specific reactivity to the molecule.

The solubility of this compound is governed by the interplay of these structural features. The biphenyl portion is inherently hydrophobic, while the carboxylic acid group is polar and capable of hydrogen bonding.[3][4] The dioxolane group, a cyclic acetal, adds a degree of polarity. The overall solubility in a given solvent will depend on the balance between these opposing characteristics.

Table 1: Physicochemical Properties of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [2] |

| Molecular Weight | 270.28 g/mol | [2] |

| Appearance | Likely a crystalline solid | [5] |

| Storage Temperature | -20°C | [2] |

Factors Influencing Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6] For 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid, the following factors are key:

-

Polarity of the Solvent: Polar protic solvents, such as alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. Polar aprotic solvents, like Dimethyl Sulfoxide (DMSO), are strong hydrogen bond acceptors and are also expected to be effective solvents.[7] Non-polar solvents are less likely to be effective due to the presence of the polar functional groups.

-

pH of the Medium: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. In basic solutions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[8]

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to disrupt the solid-state lattice and to create a larger cavity within the solvent.[6]

Qualitative Solubility Profile

Based on the structural analysis and general principles of solubility, a qualitative prediction of the solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid in common laboratory solvents is presented below.

Table 2: Predicted Qualitative Solubility

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic biphenyl backbone is expected to limit aqueous solubility, despite the presence of the polar carboxylic acid and dioxolane groups.[3] |

| Methanol/Ethanol | Polar Protic | Likely Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful solvent for many organic compounds, including carboxylic acids.[7] |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for moderate dissolution. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The overall polarity of the molecule will likely limit its solubility in non-polar solvents like DCM. |

| Hexane | Non-polar | Insoluble | The significant polarity mismatch between the solute and this non-polar solvent will likely result in very poor solubility. |

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[9][10] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[9] The concentration of the dissolved compound in the supernatant is then measured.

Detailed Experimental Protocol: Saturation Shake-Flask Method

-

Preparation of Materials:

-

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid (solid).

-

Selected solvents of high purity.

-

Stoppered flasks or vials.

-

A temperature-controlled shaker or agitator.

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis.

-

-

Experimental Procedure:

-

Add an excess amount of solid 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid to a series of flasks, each containing a known volume of a different solvent. It is crucial to ensure a visible excess of solid remains to confirm saturation.[9]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] The time required can be longer for poorly soluble compounds.[9]

-

After the equilibration period, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample or filter it through a syringe filter.[10]

-

Dilute the clarified supernatant with an appropriate solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][11]

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Visualization of Experimental Workflow

Caption: Workflow for the saturation shake-flask solubility determination method.

Causality Behind Experimental Choices

-

Excess Solid: The presence of undissolved solid is a visual confirmation that the solution is saturated and at equilibrium.[9]

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.[6]

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For some compounds, this can take longer than 24 hours.[9]

-

Phase Separation: Proper separation of the solid and liquid phases is essential to accurately measure the concentration of the dissolved solute. Centrifugation and filtration are standard methods.[10]

-

Validated Analytical Method: The use of a validated and specific analytical method like HPLC is preferred over non-specific methods to ensure accuracy and to detect any potential degradation of the compound.[9]

Conclusion

The solubility of 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a multifaceted property dictated by its molecular structure. A thorough understanding of its solubility in various solvents is a cornerstone for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility, a detailed and validated experimental protocol for its determination, and the rationale behind the key experimental steps. The provided information serves as a valuable resource for scientists and researchers, enabling them to make informed decisions in formulation development and preclinical studies.

References

- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- BIPHENYL CARBOXYLIC ACID - Ataman Kimya.

- 4-Biphenylcarboxylic acid 92-92-2 wiki - Guidechem.

- 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid - Data Sheet - United States Biological.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6).

- Annex 4 - World Health Organization (WHO).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect - OSTI.GOV. (1991, November 1).

- Biphenyl-4-carboxylic acid - ChemBK.

- Factors affecting solubility.

- 4-Biphenylcarboxylic acid - Chem-Impex.